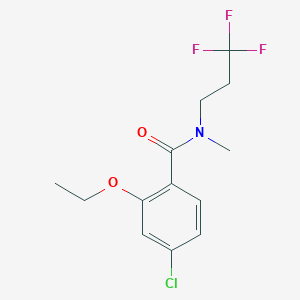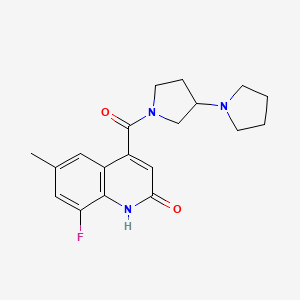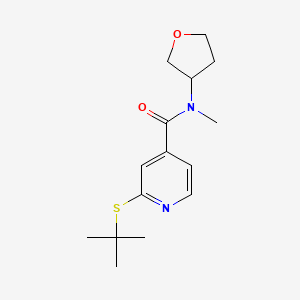![molecular formula C17H20FN3O B7642898 3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide](/img/structure/B7642898.png)
3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide, also known as FMBA, is a small molecule compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays an important role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many types of cancer and is involved in the development and progression of cancer. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the aggregation of amyloid beta peptide by binding to its hydrophobic pockets, leading to the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of CK2 activity, inhibition of amyloid beta peptide aggregation, and inhibition of virus replication. These effects are mediated by the inhibition of CK2, which regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for CK2 inhibition, which makes it a useful tool for studying the role of CK2 in various cellular processes. Another advantage is its ability to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. However, one limitation is its solubility, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful consideration when designing experiments.
将来の方向性
There are several future directions for the research on 3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide. One direction is to investigate its potential therapeutic applications in cancer treatment, neurodegenerative disease treatment, and infectious disease treatment. Another direction is to explore its mechanisms of action in more detail, including its effects on other cellular processes and its interaction with other proteins. Additionally, the development of new analogs of this compound with improved solubility and efficacy could lead to the discovery of new therapeutic agents.
合成法
The synthesis of 3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The starting materials include 5-fluoropyridin-2-ylamine, 2-methyl-1-bromo-1-(4-methylphenyl)propane, and 4-formylbenzoic acid. The reaction of the starting materials is carried out using a combination of organic solvents and reagents under controlled conditions. The final product is purified using column chromatography and recrystallization.
科学的研究の応用
3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide has been used in various scientific research studies, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In infectious disease research, this compound has been shown to inhibit the replication of viruses, including hepatitis C virus and human immunodeficiency virus.
特性
IUPAC Name |
3-[[[1-(5-fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-11(2)16(15-7-6-14(18)10-20-15)21-9-12-4-3-5-13(8-12)17(19)22/h3-8,10-11,16,21H,9H2,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQUQSXMNNRSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(C=C1)F)NCC2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)

![(2S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]butanamide;hydrochloride](/img/structure/B7642857.png)
![4-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]benzonitrile](/img/structure/B7642858.png)
![N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B7642864.png)

![N-[2-(4-fluorophenyl)-2-methoxyethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7642872.png)

![(2S)-2-amino-3-methyl-1-(1-oxa-4-azaspiro[5.6]dodecan-4-yl)butan-1-one;hydrochloride](/img/structure/B7642885.png)
![1-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-[1-(1H-1,2,4-triazol-5-yl)ethyl]urea](/img/structure/B7642890.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B7642891.png)
![2-Amino-4-methylsulfanyl-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)butan-1-one;hydrochloride](/img/structure/B7642906.png)